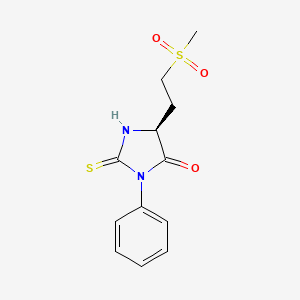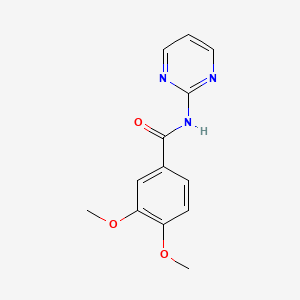
1-(3,5-Dicyanophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dicyanophenyl)propan-1-one is an organic compound characterized by the presence of a phenyl ring substituted with two cyano groups at the 3 and 5 positions, and a propanone group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dicyanophenyl)propan-1-one typically involves the reaction of 3,5-dicyanobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 3,5-dicyanobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(3,5-Dicyanophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1-(3,5-Dicyanophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1-(3,5-Dicyanophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The cyano groups and the ketone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1-(3,5-Dicyanophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(3,5-Dicyanophenyl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
3,5-Dicyanobenzaldehyde: Precursor compound with aldehyde functionality instead of ketone.
Uniqueness
1-(3,5-Dicyanophenyl)propan-1-one is unique due to its specific combination of cyano and propanone functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
5-propanoylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-2-11(14)10-4-8(6-12)3-9(5-10)7-13/h3-5H,2H2,1H3 |
InChIキー |
NFUFLPHNUCQROE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=CC(=C1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


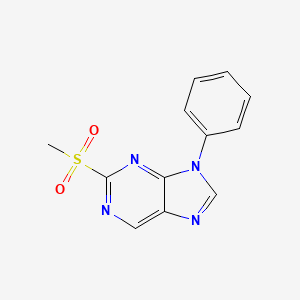



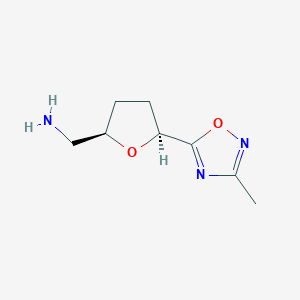

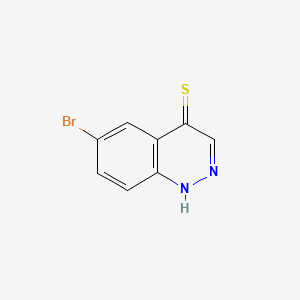
![N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12935568.png)
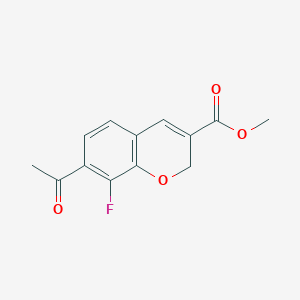
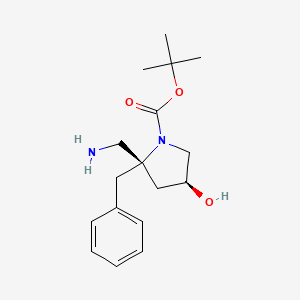

![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)
